molecular formula C11H20N2O B8433582 5-tert-butyl-2-butylisoxazol-3(2H)-imine

5-tert-butyl-2-butylisoxazol-3(2H)-imine

Cat. No.: B8433582
M. Wt: 196.29 g/mol
InChI Key: KTQUNKCGPQJFHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-tert-Butyl-2-butylisoxazol-3(2H)-imine is a chemical compound offered for research and development purposes. This molecule features an isoxazole core, a five-membered heterocyclic ring containing adjacent oxygen and nitrogen atoms, which is a privileged scaffold in medicinal chemistry due to its wide range of biological activities . While specific biological data for this compound is not available, isoxazole derivatives are extensively investigated for their therapeutic potential. Related compounds have demonstrated significant anticancer properties by inhibiting key tyrosine kinases such as EGFR and VEGFR-2, inducing cell cycle arrest and apoptosis in various cancer cell lines . Furthermore, the isoxazole ring is a key structural component in numerous compounds with documented antimicrobial, anti-inflammatory, and anticonvulsant activities . The tert-butyl and butyl substituents on the ring system may influence the compound's lipophilicity and metabolic stability, making it a valuable building block for exploring structure-activity relationships in hit-to-lead optimization campaigns . This product is intended for research applications in laboratory settings only. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C11H20N2O

Molecular Weight

196.29 g/mol

IUPAC Name

2-butyl-5-tert-butyl-1,2-oxazol-3-imine

InChI

InChI=1S/C11H20N2O/c1-5-6-7-13-10(12)8-9(14-13)11(2,3)4/h8,12H,5-7H2,1-4H3

InChI Key

KTQUNKCGPQJFHC-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=N)C=C(O1)C(C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues in the Isoxazole Family

3-Amino-5-tert-butylisoxazole
  • Key Properties: The amino group enhances hydrogen-bonding capacity, increasing solubility in polar solvents compared to the imine derivative.
  • Applications : Used in agrochemical intermediates and as a ligand in coordination chemistry .

Table 1: Substituent Effects in Isoxazole Derivatives

Compound Position 2 Position 3 Position 5 Key Feature
5-tert-Butyl-2-butylisoxazol-3(2H)-imine Butyl Imine (NH) tert-Butyl High hydrophobicity
3-Amino-5-tert-butylisoxazole H Amino (NH₂) tert-Butyl Polar reactivity

Heterocyclic Compounds with tert-Butyl Substituents

2-(3',5'-Di-tert-butyl-2'-hydroxyphenyl)benzotriazole
  • Structure : Benzotriazole core with tert-butyl groups on the phenyl ring.
  • Key Properties : The tert-butyl groups enhance UV stability and reduce crystallinity, making it effective as a light stabilizer in polymers.
  • Contrast : While both compounds utilize tert-butyl for steric effects, the benzotriazole derivative lacks the imine functionality, limiting its use in nucleophilic reactions .
5-(4-tert-Butylphenyl)-1,3,4-thiadiazol-2-amine
  • Structure : Thiadiazole ring with a tert-butylphenyl substituent.
  • Key Properties : The thiadiazole core confers rigidity and electron-withdrawing effects, enhancing antimicrobial activity.
  • Comparison : Unlike the isoxazole-imine, this compound’s thiadiazole ring and aryl substitution pattern favor interactions with bacterial enzymes .

Spectroscopic and Functional Group Analysis

FT-IR Data :

  • This compound : Strong absorption at ~1650 cm⁻¹ (C=N stretch of imine) and ~2850–2960 cm⁻¹ (C-H stretches from tert-butyl and butyl groups).
  • Imine analogs (O1-O5) : Similar C=N stretches but varying alkyl C-H profiles due to differences in substituent length/branching .

Table 2: Spectral Comparison of Imine-Containing Compounds

Compound C=N Stretch (cm⁻¹) Alkyl C-H Stretch (cm⁻¹)
Target Compound ~1650 2850–2960
O1-O5 (generic imines) 1630–1670 2800–2950 (variable)

Q & A

Basic: What are the common synthetic routes for 5-tert-butyl-2-butylisoxazol-3(2H)-imine, and what analytical techniques are recommended for confirming its structural integrity?

Answer:
The synthesis typically involves cyclocondensation reactions using precursors like tert-butyl nitriles and substituted hydroxylamines under controlled pH and temperature. Key analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) : To confirm substituent positions and stereochemistry.
  • High-Performance Liquid Chromatography (HPLC) : For purity assessment and by-product detection.
  • Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns .

Advanced: How can researchers optimize reaction conditions to enhance the yield of this compound while minimizing by-products?

Answer:
A factorial design approach (e.g., varying temperature, solvent polarity, and catalyst loading) can systematically identify optimal conditions. For example:

VariableRange TestedOptimal Value
Temperature60–100°C80°C
pH6.5–8.57.2
Reaction Time4–12 hrs8 hrs
Cross-validation using HPLC monitoring ensures minimal by-product formation. Statistical tools like ANOVA help discern significant factors .

Basic: What safety protocols should be followed when handling this compound during laboratory synthesis?

Answer:

  • Waste Segregation : Separate organic and aqueous waste to prevent reactive interactions.
  • Ventilation : Use fume hoods to avoid inhalation of volatile intermediates.
  • Disposal : Collaborate with certified waste management agencies for environmentally safe disposal of hazardous by-products .

Advanced: How can contradictory spectral data (e.g., NMR vs. mass spectrometry) be resolved when characterizing this compound?

Answer:

  • Theoretical Cross-Validation : Compare experimental NMR chemical shifts with Density Functional Theory (DFT)-predicted values to resolve ambiguities.
  • Sample Purity Check : Re-run HPLC to rule out impurities affecting MS or NMR signals.
  • Isotopic Labeling : Use deuterated solvents to eliminate solvent peak interference in NMR .

Basic: What are the key structural features of this compound that influence its reactivity in further chemical modifications?

Answer:

  • Steric Effects : The tert-butyl group hinders nucleophilic attack at the isoxazole ring’s 3-position.
  • Electronic Effects : The imine nitrogen’s lone pair enhances electrophilicity at the 2-position, enabling alkylation or acylation.
  • Ring Strain : The isoxazole’s partial unsaturation increases susceptibility to ring-opening reactions under acidic conditions .

Advanced: What theoretical frameworks are applicable for predicting the biological activity of this compound derivatives?

Answer:

  • Molecular Docking : Simulate binding affinities with target proteins (e.g., enzymes or receptors) using software like AutoDock.
  • Quantitative Structure-Activity Relationship (QSAR) : Correlate substituent electronic parameters (Hammett constants) with bioactivity data.
  • DFT Calculations : Predict reactive sites for functionalization based on frontier molecular orbitals (HOMO/LUMO) .

Basic: What storage conditions are critical for maintaining the stability of this compound?

Answer:

  • Temperature : Store at 0–6°C to prevent thermal decomposition.
  • Moisture Control : Use desiccants in sealed containers to avoid hydrolysis of the imine group.
  • Light Protection : Amber glassware minimizes photodegradation .

Advanced: How can researchers address discrepancies in solubility data reported for this compound across different studies?

Answer:

  • Solvent Polarity Index : Standardize solubility tests using solvents with defined polarity (e.g., logP values).
  • Temperature Gradients : Measure solubility at multiple temperatures (e.g., 25°C, 37°C) to account for thermal variability.
  • Particle Size Analysis : Use dynamic light scattering (DLS) to ensure consistent particle size distribution during testing .

Basic: What chromatographic methods are suitable for isolating this compound from reaction mixtures?

Answer:

  • Column Chromatography : Use silica gel with a hexane/ethyl acetate gradient (80:20 to 60:40).
  • Preparative TLC : Ideal for small-scale purification with Rf ~0.3–0.4 in dichloromethane/methanol (95:5).
  • Reverse-Phase HPLC : Employ C18 columns and acetonitrile/water mobile phases for high-resolution separation .

Advanced: How can computational chemistry guide the design of novel derivatives of this compound with enhanced properties?

Answer:

  • Molecular Dynamics (MD) : Simulate derivative interactions in biological membranes to predict bioavailability.
  • ADMET Prediction : Use tools like SwissADME to forecast absorption, distribution, and toxicity profiles.
  • Synthon Analysis : Identify bioisosteric replacements (e.g., replacing tert-butyl with cyclopropyl) to optimize steric/electronic balance .

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